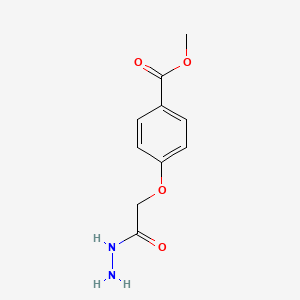

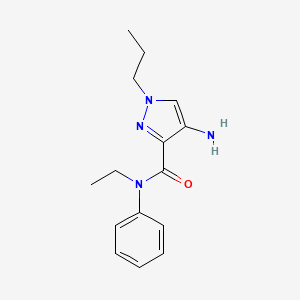

Methyl 4-((aminocarbamoyl)methoxy)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including etherification, sulfonyl chloride reactions, amine formation, and esterification . For instance, the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate from salicylic acid involves these steps and has been optimized to achieve high yields . Similarly, Methyl 4-(4-aminostyryl) benzoate is prepared through a reaction that includes the formation of carbon-carbon bonds, as indicated by FT-IR analysis . Another compound, Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, is synthesized from indanones and phenyl isothiocyanates in a two-step process .

Molecular Structure Analysis

Characterization techniques such as FT-IR, NMR (both 1H and 13C), and UV-Visible spectroscopy are commonly used to analyze the molecular structure of these compounds . For example, the presence of methoxy groups and carbon-carbon double bonds can be confirmed through these methods . The molecular structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been elucidated using single-crystal X-ray diffraction, and its structure and properties have been further investigated using density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be influenced by their substituents. For instance, the presence of a methoxy group and a methoxycarbonyl group in the anilinoquinazoline framework is essential for the cell growth inhibition activity of Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate . The compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been studied for its global chemical reactivity descriptors, natural population analysis (NPA), and non-linear optical (NLO) properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their vibrational frequencies, NMR chemical shifts, and thermodynamic properties, can be predicted using computational methods like DFT . The solvent effects on the energetic behavior of these compounds can be examined using models like the integral equation formalism polarizable continuum model (IEF-PCM) .

Wissenschaftliche Forschungsanwendungen

Photopolymerization Applications

- Use in Photopolymerization : Methyl 4-((aminocarbamoyl)methoxy)benzoate derivatives have been investigated for their role in photopolymerization processes. For example, Guillaneuf et al. (2010) studied alkoxyamine derivatives with chromophore groups linked to the aminoxyl function, demonstrating their potential as photoiniferters in polymerization under UV irradiation (Guillaneuf et al., 2010).

Synthesis and Characterization

- Synthesis and Potential as Precursors : The synthesis and characterization of this compound and its derivatives have been a subject of research. For instance, Mohamad et al. (2017) synthesized and characterized methyl 4-(4-aminostyryl) benzoate, suggesting its potential as a precursor for Schiff base derivatives (Mohamad, Hassan, & Yusoff, 2017).

Photophysical Properties

- Exploration of Photophysical Properties : The photophysical properties of this compound derivatives have also been explored. Kim et al. (2021) synthesized methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives and investigated their unique luminescence properties, showing potential applications in materials science (Kim et al., 2021).

Pharmaceutical Intermediates and Organic Synthesis

- Role in Pharmaceutical Intermediates : Research has also focused on the role of this compound derivatives as intermediates in pharmaceutical manufacturing. For example, the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, was optimized to improve yield and efficiency, indicating its importance in drug synthesis (Xu, Guo, Li, & Liu, 2018).

Safety and Hazards

While specific safety data for “Methyl 4-((aminocarbamoyl)methoxy)benzoate” is not available, similar compounds like Methyl benzoate are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

methyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-15-10(14)7-2-4-8(5-3-7)16-6-9(13)12-11/h2-5H,6,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMUQCJVDZDTNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium;3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)propanoate](/img/structure/B2551212.png)

![1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2551214.png)

![N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2551215.png)

![(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2551221.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2551222.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2551223.png)

![1-(3,4-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2551225.png)

![(1S,2S,5R)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2551226.png)

![[2-(2-Methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2551230.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551233.png)